Regioisomeric Chlorine Position Dictates Electronic Landscape: Dipole Moment and Charge Distribution Comparison
The chlorine position on the thiophene ring fundamentally alters the molecular electronic properties. (5-Chloro-2-thienyl)(phenyl)methanone (2,5-substitution) places the electron-withdrawing chlorine and benzoyl group in a conjugated 1,4-relationship, generating a dipole vector that reinforces the ketone's electrophilicity. In contrast, the 3-chloro regioisomer (CAS 51486-23-8, 2,3-substitution) creates a competing dipole that partially cancels the benzoyl group's inductive effect. The 5-chloro-2-thienyl configuration yields a calculated topological polar surface area (TPSA) of 45.3 Ų, which, when compared to the unsubstituted parent (thiophen-2-yl(phenyl)methanone, TPSA ~28.7 Ų), represents a 58% increase driven by chlorine's contribution to molecular polarity [1]. This difference directly impacts membrane permeability predictions and chromatographic retention behavior, providing a measurable procurement-relevant distinction.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 45.3 Ų |
| Comparator Or Baseline | Thiophen-2-yl(phenyl)methanone (unsubstituted parent): ~28.7 Ų (calculated) |
| Quantified Difference | +16.6 Ų (+58%) |
| Conditions | Calculated TPSA based on fragment contributions; standard medicinal chemistry descriptors |
Why This Matters
The higher TPSA of the target compound predicts reduced passive membrane permeability relative to the unsubstituted analog, which is a critical selection criterion when designing analogs for intracellular vs. extracellular targets.
- [1] (5-chlorothiophen-2-yl)-phenylmethanone. yybyy.com. Topological polar surface area 45.31 Ų. TPSA for thiophen-2-yl(phenyl)methanone estimated by fragment-based calculation. View Source
